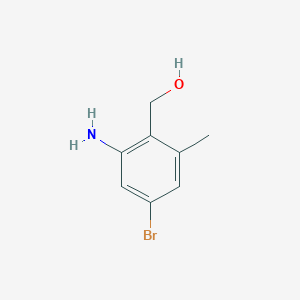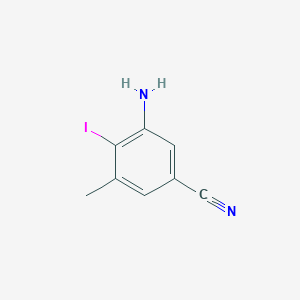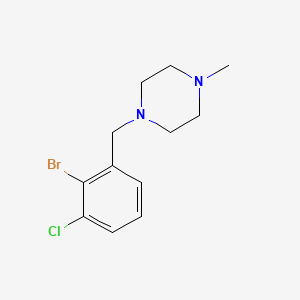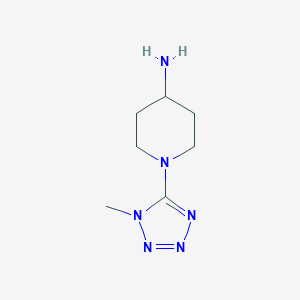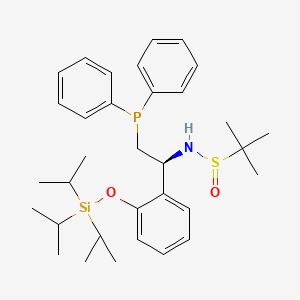
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-((triisopropylsilyl)oxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-2-(Diphenylphosphanyl)-1-(2-((triisopropylsilyl)oxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a variety of functional groups, including a phosphanyl group, a silyl ether, and a sulfinamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-2-(Diphenylphosphanyl)-1-(2-((triisopropylsilyl)oxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:
Formation of the Diphenylphosphanyl Group: This can be achieved through the reaction of a suitable phosphine precursor with diphenylchlorophosphine.
Introduction of the Silyl Ether: The triisopropylsilyl group is usually introduced via silylation reactions using reagents like triisopropylsilyl chloride and a base such as imidazole.
Sulfinamide Formation: The sulfinamide group can be synthesized by reacting a suitable amine with a sulfinyl chloride derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.
Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.
Substitution: The silyl ether group can be substituted under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Alcohols.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a ligand in asymmetric catalysis, aiding in the formation of chiral products with high enantioselectivity.
Biology
In biological research, it may be used to study enzyme mechanisms or as a building block for more complex bioactive molecules.
Medicine
Industry
Used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to coordinate with metal centers, forming stable complexes that can catalyze a variety of chemical reactions. The phosphanyl group plays a crucial role in this coordination, while the sulfinamide group can influence the electronic properties of the ligand.
Comparación Con Compuestos Similares
Similar Compounds
®-N-((S)-2-(Diphenylphosphanyl)-1-(2-hydroxyphenyl)ethyl)-2-methylpropane-2-sulfinamide: Similar structure but lacks the silyl ether group.
®-N-((S)-2-(Diphenylphosphanyl)-1-(2-methoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide: Contains a methoxy group instead of the silyl ether.
Uniqueness
The presence of the triisopropylsilyl ether group in ®-N-((S)-2-(Diphenylphosphanyl)-1-(2-((triisopropylsilyl)oxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide provides unique steric and electronic properties, making it a valuable ligand in asymmetric catalysis.
Propiedades
Fórmula molecular |
C33H48NO2PSSi |
|---|---|
Peso molecular |
581.9 g/mol |
Nombre IUPAC |
N-[(1S)-2-diphenylphosphanyl-1-[2-tri(propan-2-yl)silyloxyphenyl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H48NO2PSSi/c1-25(2)39(26(3)4,27(5)6)36-32-23-17-16-22-30(32)31(34-38(35)33(7,8)9)24-37(28-18-12-10-13-19-28)29-20-14-11-15-21-29/h10-23,25-27,31,34H,24H2,1-9H3/t31-,38?/m1/s1 |
Clave InChI |
IUYOKMGILWCTJY-LERZKORDSA-N |
SMILES isomérico |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1C(CP(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


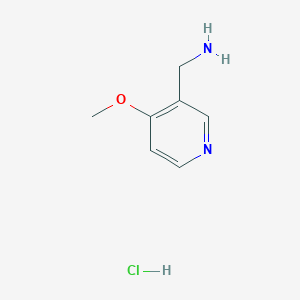
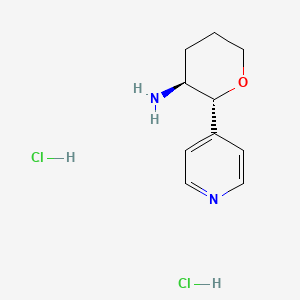

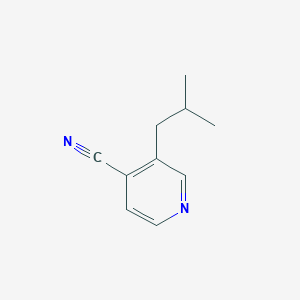

![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)
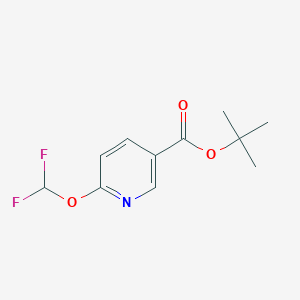
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
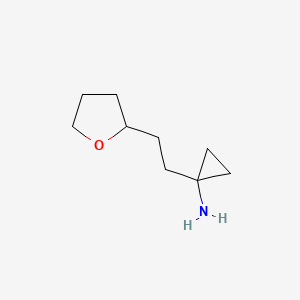
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
